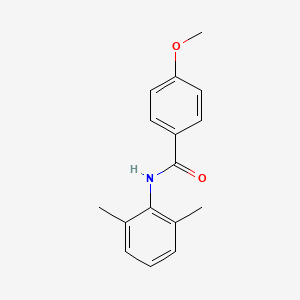

N-(2,6-dimethylphenyl)-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-5-4-6-12(2)15(11)17-16(18)13-7-9-14(19-3)10-8-13/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQWVHPHWNPAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60243239 | |

| Record name | Benzamide, N-(2,6-dimethylphenyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97769-01-2 | |

| Record name | Benzamide, N-(2,6-dimethylphenyl)-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097769012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(2,6-dimethylphenyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60243239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 97769-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Chemical Synthesis Approaches for N-(2,6-dimethylphenyl)-4-methoxybenzamide

The construction of this compound is principally achieved through two major synthetic avenues: nickel-catalyzed reductive aminocarbonylation and classical amide bond formation strategies. Each approach offers distinct advantages and is suited to different synthetic contexts.

Nickel-Catalyzed Reductive Aminocarbonylation Routes

In recent years, transition-metal catalysis has revolutionized organic synthesis, and nickel has emerged as a cost-effective and versatile catalyst for a variety of cross-coupling reactions. rsc.orgrsc.org Nickel-catalyzed reductive aminocarbonylation represents a powerful method for the synthesis of amides from readily available starting materials. rsc.org This approach typically involves the reaction of an aryl halide with an amine and a source of carbon monoxide in the presence of a nickel catalyst and a reductant.

For the synthesis of this compound, a potential nickel-catalyzed reductive aminocarbonylation route would involve the coupling of a substituted aryl halide, such as 1-bromo-4-methoxybenzene, with 2,6-dimethylaniline (B139824) and a carbon monoxide surrogate. The general catalytic cycle is proposed to initiate with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. rsc.org This Ni(0) complex then undergoes oxidative addition with the aryl halide to form a Ni(II)-aryl intermediate. Subsequent insertion of carbon monoxide into the Ni-aryl bond generates a Ni(II)-acyl complex. The final steps involve the reaction with the amine and reductive elimination to afford the desired amide and regenerate the Ni(0) catalyst. rsc.org

While a specific protocol for the nickel-catalyzed reductive aminocarbonylation of 1-bromo-4-methoxybenzene with 2,6-dimethylaniline to yield this compound is not extensively detailed in the literature, the general applicability of this methodology to a wide range of aryl halides and anilines suggests its feasibility. rsc.org The use of nickel catalysis offers the advantage of utilizing more economical and earth-abundant metals compared to palladium, which is also widely used for such transformations. organic-chemistry.org

Amide Bond Formation Strategies

The most traditional and widely employed method for the synthesis of this compound is through direct amide bond formation. This typically involves the reaction of an activated carboxylic acid derivative, most commonly an acyl chloride, with an amine.

A standard laboratory preparation involves the Schotten-Baumann reaction, where 4-methoxybenzoyl chloride is reacted with 2,6-dimethylaniline. google.comwikipedia.org This reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.orgorganic-chemistry.org The reaction is often performed in a two-phase system of an organic solvent (like dichloromethane (B109758) or diethyl ether) and water. wikipedia.org

The synthesis of the requisite 4-methoxybenzoyl chloride is achieved by treating 4-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

A specific application of this reaction has been documented for analytical purposes, where 2,6-dimethylaniline was derivatized with 4-methoxybenzoyl chloride to form this compound for enhanced detection. This confirms the direct feasibility and utility of this synthetic route.

Comparative Analysis of Synthetic Efficiency and Yields

Table 1: Comparative Overview of Synthetic Routes

| Feature | Nickel-Catalyzed Reductive Aminocarbonylation | Amide Bond Formation (Schotten-Baumann) |

| Starting Materials | Aryl halide, amine, CO source | Carboxylic acid (or acyl chloride), amine |

| Catalyst | Nickel complex | None (or a base) |

| Atom Economy | Generally higher | Lower due to stoichiometric byproducts |

| Reaction Conditions | Can require elevated temperatures and pressures | Often mild, room temperature conditions |

| Substrate Scope | Broad, tolerant of various functional groups | Broad, but can be sensitive to steric hindrance |

| Yields | Can be high, but optimization is often required | Generally high and reliable |

The Schotten-Baumann reaction is a well-established and robust method that typically provides high yields of the desired amide with relatively simple purification procedures. Its primary drawback is the lower atom economy due to the generation of stoichiometric amounts of salt byproducts.

Nickel-catalyzed methods, while potentially more atom-economical and offering novel synthetic disconnections, may require more rigorous optimization of reaction conditions (catalyst, ligand, solvent, temperature) to achieve high yields. The sensitivity of the catalyst to air and moisture can also be a consideration. However, the development of air-stable nickel precatalysts is mitigating this issue. acs.org

Derived Synthetic Methodologies for Related Benzamide (B126) Derivatives

The synthetic strategies used for this compound can be extended to a wide range of related benzamide derivatives. The modularity of both the nickel-catalyzed and the amide bond formation approaches allows for the variation of both the aniline (B41778) and the benzoic acid components.

For instance, various substituted anilines can be used in place of 2,6-dimethylaniline to produce a library of N-aryl benzamides. Similarly, a diverse array of substituted benzoyl chlorides can be employed to introduce different functionalities onto the benzoyl moiety. This versatility is crucial in drug discovery and materials science for structure-activity relationship (SAR) studies. nih.govmdpi.comresearchgate.net

The synthesis of N-substituted benzamide derivatives has been explored extensively. For example, a series of N-phenylbenzamide derivatives were synthesized by condensing 3-amino-4-methoxybenzoic acid with various amines using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). Furthermore, palladium-catalyzed aminocarbonylation has been a workhorse for the synthesis of a wide array of amides, and similar principles apply to nickel-catalyzed systems. wikipedia.org

Mechanistic Insights into Synthetic Reaction Pathways

The mechanisms underpinning the synthesis of this compound are well-understood for the traditional amide bond formation and are an active area of research for the nickel-catalyzed routes.

The mechanism of the Schotten-Baumann reaction involves the nucleophilic acyl substitution of the amine on the electrophilic carbonyl carbon of the acyl chloride. The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the carbonyl carbon of 4-methoxybenzoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base present in the reaction mixture then deprotonates the nitrogen to yield the final amide product.

The proposed mechanism for nickel-catalyzed reductive aminocarbonylation is more complex and involves a catalytic cycle. rsc.org As previously mentioned, the cycle is believed to proceed through the following key steps:

Reduction of a Ni(II) precatalyst to a Ni(0) species.

Oxidative addition of the aryl halide to the Ni(0) complex to form a Ni(II)-aryl intermediate.

CO insertion into the Ni-C bond to form a Ni(II)-acyl species.

Reaction with the amine , which can occur through several potential pathways, including coordination of the amine to the nickel center followed by deprotonation and reductive elimination.

Reductive elimination from the Ni(II) complex to form the C-N bond of the amide and regenerate the catalytically active Ni(0) species.

Recent advances in understanding nickel catalysis highlight the diverse and sometimes complex redox states (Ni(0), Ni(I), Ni(II), Ni(III)) that can be involved, depending on the specific reaction conditions and ligands. rsc.orgrsc.org

Advanced Structural Elucidation

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of N-(2,6-dimethylphenyl)-4-methoxybenzamide by probing the interactions of the molecule with electromagnetic radiation.

While specific experimental NMR data for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as other N-substituted benzamides and aromatic compounds containing methoxy (B1213986) and dimethylphenyl groups. rsc.orgchemicalbook.comnih.govresearchgate.netscience-softcon.de

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the 4-methoxyphenyl (B3050149) ring are expected to appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the methoxy group. The protons on the 2,6-dimethylphenyl ring will likely appear as a multiplet or as distinct signals in the aromatic region.

Amide Proton (N-H): A broad singlet corresponding to the amide proton is expected, with its chemical shift being sensitive to the solvent and concentration.

Methoxy Protons (-OCH₃): A sharp singlet for the three protons of the methoxy group will be present, typically in the range of δ 3.8-4.0 ppm.

Methyl Protons (-CH₃): A singlet integrating to six protons will correspond to the two methyl groups on the dimethylphenyl ring, likely appearing in the upfield region of the aromatic section.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm.

Aromatic Carbons: The aromatic carbons will show a series of signals in the δ 110-160 ppm range. The carbon attached to the methoxy group and the carbons bearing the methyl groups will have characteristic shifts influenced by these substituents.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around δ 55 ppm.

Methyl Carbons (-CH₃): The carbons of the two methyl groups on the dimethylphenyl ring will produce a signal in the upfield region, typically around δ 18-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 165-170 |

| Aromatic (C-H, C-C) | 7.0-8.0 | 110-160 |

| Amide (N-H) | Variable (broad singlet) | - |

| Methoxy (-OCH₃) | 3.8-4.0 (singlet) | ~55 |

| Methyl (-CH₃) | ~2.2 (singlet) | 18-25 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the amide and other functional groups.

N-H Stretch: A prominent band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group. scielo.org.za

C=O Stretch (Amide I): A strong absorption band, typically between 1630 and 1680 cm⁻¹, corresponds to the carbonyl stretching vibration. scielo.org.za

N-H Bend (Amide II): This band, resulting from the coupling of N-H bending and C-N stretching, is expected around 1510-1570 cm⁻¹.

C-N Stretch: The C-N stretching vibration usually appears in the 1200-1350 cm⁻¹ range.

C-O Stretch: The aryl-ether C-O stretching of the methoxy group will likely produce a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, are indicative of the aromatic rings.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. Expected prominent peaks include those for the aromatic ring breathing modes and the C=C stretching vibrations. ufc.br

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 | Weak |

| C=O Stretch (Amide I) | 1630-1680 (Strong) | Moderate |

| N-H Bend (Amide II) | 1510-1570 | Weak |

| Aromatic C=C Stretch | 1400-1600 | Strong |

| Aryl C-O-C Stretch | 1250, 1040 | Moderate |

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system formed by the benzoyl group. The presence of the methoxy group, an auxochrome, on the benzoyl ring is likely to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted benzamide (B126). The 2,6-dimethylphenyl group, being sterically hindered and twisted out of the plane of the amide linkage, is expected to have a lesser effect on the main absorption bands of the benzoyl chromophore. researchgate.netscience-softcon.deuni.lu

X-ray Crystallography for Solid-State Structural Determination

In the crystal structure of the 4-methyl analog, the molecule exhibits a specific conformation where the two aromatic rings are nearly perpendicular to each other. Intermolecular hydrogen bonds involving the amide N-H and C=O groups are crucial in stabilizing the crystal packing, often forming infinite chains of molecules. It is highly probable that this compound adopts a similar crystalline arrangement.

Interactive Data Table: Crystallographic Data for the Analog N-(2,6-dimethylphenyl)-4-methylbenzamide

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 16.6224 (5) |

| c (Å) | 19.9508 (7) |

| V (ų) | 5512.5 (3) |

| Z | 16 |

| Dihedral Angle (Aromatic Rings) | 78.8 (1)° |

| Dihedral Angle (Amide-Benzoyl) | 3.5 (2)° |

Conformational Analysis and Molecular Geometry

The conformation of the amide linkage (-CO-NH-) is a key structural feature. In related benzanilides, the N-H and C=O bonds are typically found in an anti conformation. The planarity of the amide group is influenced by the steric hindrance imposed by the substituents.

In this compound, the two methyl groups on the phenyl ring attached to the nitrogen atom cause significant steric strain. This forces the dimethylphenyl ring to twist out of the plane of the amide group. As observed in its 4-methyl analog, the dihedral angle between the two aromatic rings is expected to be large, approaching orthogonality (around 79°). In contrast, the benzoyl moiety tends to be nearly coplanar with the amide group to maximize conjugation, with a small dihedral angle. This twisted conformation is a common feature in N-(2,6-disubstituted phenyl) amides.

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of this compound in the solid state is predominantly governed by a network of intermolecular hydrogen bonds, complemented by other weaker interactions. The specific arrangement of molecules in the crystal lattice is a consequence of the interplay between the hydrogen bond donor (the amide N-H group) and potential acceptor sites (the carbonyl oxygen and the methoxy oxygen).

Detailed crystallographic studies of closely related benzanilides provide a robust framework for understanding the intermolecular connectivity of this compound. The primary and most influential interaction is the classical N—H⋯O hydrogen bond, a feature consistently observed in this class of compounds. In the crystal structure of analogous molecules, these hydrogen bonds are the principal drivers of molecular assembly, typically linking molecules into one-dimensional chains.

For instance, in the closely related structure of 4-methoxy-N-phenylbenzamide, molecules are linked by these inter-amide N—H⋯O hydrogen bonds, which generate C(4) chains that propagate along a crystallographic axis. nih.govnih.gov This chain motif is a common supramolecular synthon in secondary amides.

A detailed analysis of the expected hydrogen bonding parameters, based on analogous structures, is presented in Table 3.3.2.1. These interactions are characterized by specific donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances and a nearly linear D—H⋯A angle, indicative of a strong hydrogen bond.

Table 3.3.2.1: Expected Hydrogen Bond Geometry This table presents anticipated data based on closely related structures due to the absence of a published specific crystal structure for this compound.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Operation for Acceptor |

| N—H···O(carbonyl) | ~ 0.86 | ~ 2.0-2.2 | ~ 2.8-3.0 | ~ 160-170 | Translation along a crystal axis |

Table 3.3.2.2: Summary of Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Role in Crystal Packing |

| Primary Hydrogen Bond | Amide N-H | Carbonyl Oxygen (C=O) | D···A ≈ 2.8-3.0 Å; Angle ≈ 160-170° | Formation of infinite molecular chains |

| Weak Hydrogen Bond | Aromatic/Methyl C-H | Methoxy Oxygen (-OCH₃) | H···O ≈ 2.4-2.7 Å | Cross-linking of chains; stabilization of 3D network |

| Weak Hydrogen Bond | Aromatic/Methyl C-H | Carbonyl Oxygen (C=O) | H···O ≈ 2.4-2.7 Å | Further stabilization of the primary chains |

| π-π Stacking | Phenyl Ring | Methoxy-substituted Phenyl Ring | Interplanar distance ≈ 3.4-3.8 Å | Inter-chain stabilization |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the structural and electronic properties of molecules. By approximating the electron density of a system, DFT calculations can provide accurate predictions of various molecular parameters. For N-(2,6-dimethylphenyl)-4-methoxybenzamide, DFT studies, often employing the B3LYP functional with basis sets such as 6-311++G(d,p), have been instrumental in elucidating its fundamental characteristics. researchgate.netepa.govnih.gov

Vibrational frequency predictions are another critical output of DFT calculations. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectra are often compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the accuracy of the computational model. acs.org A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental observations. epa.gov

Table 1: Selected Predicted Vibrational Frequencies for this compound Analogs

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

|---|---|

| N-H Stretch | ~3400 |

| C=O Stretch | ~1650 |

| C-N Stretch | ~1300 |

| O-CH₃ Stretch | ~1030 |

| Aromatic C-H Stretch | ~3100-3000 |

| CH₃ Asymmetric Stretch | ~2980 |

| CH₃ Symmetric Stretch | ~2870 |

Note: These values are representative and based on DFT calculations for similar benzamide (B126) structures.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key descriptors of electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller energy gap suggests that the molecule is more likely to be reactive. schrodinger.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It uses a color-coded surface to indicate regions of negative and positive electrostatic potential. researchgate.net For this compound, the MEP map would typically show a region of negative potential (red) around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, indicating these are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are often found around the amide hydrogen, suggesting it as a site for nucleophilic attack. researchgate.netyoutube.com

Table 2: Predicted Electronic Properties for this compound Analogs

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap | ~ 4.5 eV |

Note: These values are representative and based on DFT calculations for similar benzamide structures.

DFT calculations can also be used to derive important thermodynamic properties of a molecule at different temperatures. mdpi.com By combining the results of frequency calculations with statistical mechanics, it is possible to predict properties such as zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, entropy, and enthalpy. mdpi.comexplorationpub.com These theoretical thermodynamic parameters are valuable for understanding the stability and behavior of the compound under various conditions. nih.govmdpi.com

Table 3: Predicted Thermodynamic Properties for this compound Analogs at 298.15 K

| Property | Predicted Value |

|---|---|

| Zero-Point Vibrational Energy | ~ 200 kcal/mol |

| Thermal Energy (E_total) | ~ 210 kcal/mol |

| Specific Heat Capacity (Cv) | ~ 70 cal/mol·K |

| Entropy (S) | ~ 130 cal/mol·K |

Note: These values are representative and based on DFT calculations for similar benzamide structures.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking studies can be employed to model the interaction of this compound with various enzymes. The process involves placing the ligand into the binding site of the enzyme and evaluating the binding affinity using a scoring function. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the enzyme-ligand complex. For instance, docking studies on similar compounds have revealed interactions with enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). researchgate.net

In addition to enzymes, molecular docking can predict the binding modes of this compound with various receptors. For example, G-protein coupled receptors (GPCRs), such as the µ-opioid receptor, are common targets for analgesic and other centrally acting drugs. explorationpub.com Docking simulations can elucidate how the ligand fits into the receptor's binding pocket and which amino acid residues are crucial for binding. These predictions can help to rationalize the observed biological activity and guide the design of new molecules with improved affinity and selectivity. explorationpub.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the stability of molecular complexes, such as when a ligand like this compound binds to a biological target or forms a complex with other molecules. The stability of such complexes is crucial for their function and can be assessed by analyzing parameters like interaction energies and root-mean-square deviation (RMSD) of the atomic coordinates over the simulation period.

A hypothetical MD simulation of this compound complexed with a target protein would involve placing the complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms to predict their motion. The results could be summarized in a table to illustrate the stability of the complex.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for a Hypothetical Protein-Ligand Complex (Note: This data is illustrative and not from a specific study on this compound)

| Simulation Parameter | Value | Unit | Significance |

| Average RMSD of Ligand | 1.5 | Å | Indicates the ligand remains stably bound in the active site. |

| Average Interaction Energy | -50.2 | kcal/mol | Represents the strength of the interaction between the ligand and the protein. |

| Simulation Time | 100 | ns | The duration over which the complex's stability was assessed. |

Preclinical Mechanistic Investigations and Biological Activities

Enzyme Inhibition Potentials

Lysosomal Phospholipase A2 Inhibition

While research exists on other benzamide (B126) derivatives and their effects on these or other enzymes, no published studies were found that specifically investigate N-(2,6-dimethylphenyl)-4-methoxybenzamide for these activities. Therefore, providing content for the requested outline would not be possible without violating the core requirements of scientific accuracy and strict adherence to the specified compound.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets in cancer therapy. nih.govyoutube.com Inhibitors of these enzymes can lead to DNA damage and ultimately cell death in rapidly dividing cancer cells. nih.gov While no studies have been identified that specifically evaluate the topoisomerase inhibition activity of This compound , the broader class of benzamide derivatives has been a source for the development of topoisomerase inhibitors.

For instance, certain benzimidazole (B57391) derivatives, which share a core structural motif with benzamides, have been investigated as inhibitors of both topoisomerase I and topoisomerase II. researchgate.net Additionally, novel 9-benzylaminoacridine derivatives have been designed as dual inhibitors of phosphodiesterase 5 and topoisomerase II for the treatment of colon cancer. nih.gov Furthermore, some podophyllotoxin (B1678966) analogues incorporating a benzamide moiety have shown potent inhibitory activity against DNA topoisomerase IIα, even exceeding the potency of the established anticancer drug etoposide. nih.gov

Table 1: Examples of Topoisomerase Inhibition by Benzamide-Related Derivatives (Note: This table presents data for related compounds, not this compound)

| Compound Type | Target | Observed Activity | Reference |

| Naphthalimide–benzothiazole derivatives | Topoisomerase IIα | Significant cytotoxic activity against lung and colon cancer cell lines. | nih.gov |

| 9-Benzylaminoacridine derivatives | Topoisomerase II | Potent inhibition of Topo II and growth inhibition against HCT-116 colorectal carcinoma cells. | nih.gov |

| 4β-Sulphonamido podophyllotoxin analogues | Topoisomerase IIα | Greater potency than etoposide; induction of single- and double-strand DNA breaks. | nih.gov |

Receptor Modulation and Allosteric Activity

Metabotropic glutamate (B1630785) receptors are involved in modulating neuronal excitability and synaptic transmission in the central nervous system. nih.govnih.gov Their modulation by small molecules can have significant therapeutic implications for neurological and psychiatric disorders. nih.govnih.gov There is no specific research available on the activity of This compound at metabotropic glutamate receptors.

However, the benzamide scaffold is present in known mGluR modulators. For example, a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides has been identified as potent positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). nih.govresearchgate.netacs.org Structure-activity relationship studies on these compounds revealed that substitutions on the benzamide portion significantly influence their potency and affinity for the receptor. nih.govacs.org

Table 2: Examples of mGluR5 Modulation by Benzamide Derivatives (Note: This table presents data for related compounds, not this compound)

| Compound | Type of Modulation | Receptor Target | Potency (EC50) | Reference |

| CDPPB | Positive Allosteric Modulator | mGluR5 | 77 ± 15 nM | nih.govacs.org |

| VU-1545 | Positive Allosteric Modulator | mGluR5 | 9.6 ± 1.9 nM | nih.gov |

Antipathogenic and Cytotoxic Effects

The search for new drugs to combat tuberculosis is a global health priority. While there are no specific studies detailing the antimycobacterial effects of This compound , various benzamide and related heterocyclic derivatives have demonstrated promising activity against Mycobacterium tuberculosis.

For example, a series of novel benzimidazole derivatives showed good antimycobacterial properties against both sensitive and isoniazid-resistant strains of M. tuberculosis. nih.gov In some cases, the presence of electron-withdrawing groups on the phenyl ring of the benzimidazole structure led to a marked improvement in antimycobacterial activity. nih.gov Similarly, 2,5-disubstituted benzimidazoles have also been documented for their antimycobacterial potential. frontiersin.org Furthermore, a series of 1,4-benzoxazinone derivatives, which can be considered bioisosteres of benzamides, exhibited potent activity against several drug-resistant strains of M. tuberculosis with minimal cytotoxicity. nih.gov

Table 3: Antimycobacterial Activity of Benzamide-Related Derivatives (Note: This table presents data for related compounds, not this compound)

| Compound Class | Target Strain(s) | Activity (MIC) | Reference |

| Novel Benzimidazole Derivatives | M. tuberculosis H37Rv, INH-resistant M. tuberculosis | <0.2 μM for most active compounds | nih.gov |

| 1,4-Benzoxazin-2-one Derivatives | Drug-resistant M. tuberculosis strains | 2 and 8 μg/mL | nih.gov |

| 2,5-Disubstituted Benzimidazoles | M. tuberculosis H37Rv | Not specified | frontiersin.org |

The entry of viruses and toxins into host cells is a critical step in pathogenesis and a key target for therapeutic intervention. There is no direct evidence of This compound inhibiting viral or toxin entry.

However, research on related structures suggests that the broader chemical class may have potential in this area. For instance, a series of 4-(aminomethyl)benzamides were identified as potent small molecule inhibitors of Ebola and Marburg virus entry. nih.gov In a separate line of research, a benzamide derivative, AH0109, was found to possess potent anti-HIV-1 activity by impairing reverse transcription and viral cDNA nuclear import. nih.gov Additionally, newly designed 4-(2-nitrophenoxy)benzamide (B2917254) derivatives have shown strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus, reportedly through the inhibition of deubiquitinase enzymes crucial for viral replication. researchgate.net

The benzamide scaffold is a common feature in a variety of compounds investigated for their anticancer properties. ontosight.ai While specific cytotoxic or anticancer data for This compound is not available, the general class of benzamides has shown promise. For example, some N-substituted benzimidazole benzamides have demonstrated antiproliferative activity, with certain derivatives showing selective activity against specific cancer cell lines like MCF-7 (breast cancer). nih.gov The anticancer potential of benzamide derivatives often stems from their ability to interact with various biological targets, including the topoisomerases mentioned earlier.

Structure Activity Relationship Sar and Molecular Design

Rational Design Principles for N-(2,6-dimethylphenyl)-4-methoxybenzamide Analogues

Rational drug design for analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing ligand-target interactions. nih.gov The process involves the systematic modification of the parent molecule to probe the chemical space around a biological target. Key strategies include altering substituent patterns on both aromatic rings and modifying the central amide linker to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

The design process often begins with the core scaffold, which is known to interact with specific biological targets. For benzamides, these targets are diverse, and the design strategy is tailored accordingly. The 2,6-dimethylphenyl group introduces significant steric hindrance, which locks the amide bond in a specific conformation relative to the phenyl ring. researchgate.net This conformational constraint is a critical starting point for design, as it pre-organizes the molecule for binding. Design principles for analogues focus on:

Modifying Electronic Properties: Introducing electron-donating or electron-withdrawing groups to the aromatic rings to modulate binding interactions. beilstein-journals.org

Altering Lipophilicity: Adjusting the lipophilicity (fat-solubility) by adding hydrophobic or hydrophilic substituents to improve cell membrane permeability and target engagement. nih.gov

Exploring Steric Factors: Varying the size and shape of substituents to map the steric boundaries of the target's binding pocket.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve activity or metabolic stability.

In silico methods, such as molecular docking and dynamics simulations, play a crucial role in guiding these modifications by predicting how newly designed analogues will bind to a target protein. nih.gov

Influence of Aromatic Ring Substitutions on Biological Activity

The nature and position of substituents on the two aromatic rings of the this compound scaffold are primary determinants of its biological activity.

Para-Position (4-OCH₃): In this position, the methoxy (B1213986) group exerts a strong electron-donating effect through resonance, which can influence the hydrogen-bonding capability of the amide carbonyl oxygen.

Meta-Position (3-OCH₃): An electron-withdrawing inductive effect is dominant when the methoxy group is at the meta-position, altering the charge distribution of the aromatic ring and the amide group differently than a para-substituent. acs.org

Ortho-Position (2-OCH₃): An ortho-methoxy group can introduce steric hindrance that forces the amide moiety out of coplanarity with the benzene (B151609) ring. nih.gov This can weaken intramolecular hydrogen bonds that might otherwise stabilize the active conformation, paradoxically altering lipophilicity and receptor interaction. nih.gov

Studies on related benzamides have shown that such positional shifts can dramatically alter receptor selectivity, for instance, between different dopamine (B1211576) receptor subtypes. acs.org

Table 1: Hypothetical Effect of Methoxy Group Position on Receptor Binding This table illustrates the potential impact of methoxy group placement based on general principles observed in related benzamide (B126) series. Actual affinities would require experimental validation.

| Substituent Position | Predicted Electronic Effect | Potential Impact on Binding Affinity |

| 4-methoxy (para) | Strong electron-donating (resonance) | Baseline affinity |

| 3-methoxy (meta) | Electron-withdrawing (inductive) | May decrease or increase affinity depending on target |

| 2-methoxy (ortho) | Steric hindrance and inductive effects | Likely to decrease affinity due to conformational changes |

The two methyl groups at the ortho-positions (2,6-) of the N-phenyl ring are defining features of the molecule. Their primary role is steric; they prevent free rotation around the N-aryl bond, forcing the two aromatic rings into a nearly orthogonal arrangement. researchgate.netnih.gov This rigidification can be beneficial, as it reduces the entropic penalty upon binding to a receptor.

Further modifications involving alkyl groups could include:

Varying Ortho-Alkyl Groups: Replacing the methyl groups with larger alkyl groups (e.g., ethyl) would increase steric bulk, further restricting conformation. This can be used to probe the size of the receptor's binding pocket.

Alkyl Substitution on the Benzoyl Ring: Adding methyl or other alkyl groups to the 4-methoxybenzoyl ring would primarily impact lipophilicity and van der Waals interactions within the binding site. For example, a methyl group adjacent to the methoxy group could introduce a new steric profile. nih.gov

N-Alkylation: While the parent compound has an N-H bond, N-alkylation (e.g., replacing the amide hydrogen with a methyl or ethyl group) would remove a hydrogen bond donor, which could be critical for activity, but may increase metabolic stability. Studies on related compounds show that increasing the N-alkyl chain length can convert a molecule from a substrate to a blocker at transporter proteins. nih.gov

Introducing halogen atoms (F, Cl, Br, I) onto the aromatic rings is a common strategy in drug design to fine-tune a molecule's properties. Halogens can influence lipophilicity, electronic character, and metabolic stability, and can participate in specific halogen bonding interactions with the target protein.

Fluorine: Often used as a bioisostere for a hydrogen atom, it can block metabolic oxidation at that position and alter the acidity of nearby protons. Its high electronegativity can create favorable electrostatic interactions.

Chlorine and Bromine: These larger halogens significantly increase lipophilicity. Their introduction can enhance binding through hydrophobic interactions. In some N-arylpiperazine series, a 2,3-dichlorophenyl moiety was found to confer high affinity for the D₃ dopamine receptor. acs.org

Iodine: The largest and most polarizable of the common halogens, iodine can form strong halogen bonds with electron-rich atoms like oxygen or sulfur in the receptor binding site, significantly enhancing affinity. nih.gov

The position of halogenation is critical. For example, studies on N-nitrosomethylaniline showed that a para-fluoro substituent slightly weakened carcinogenic activity compared to the unsubstituted parent compound. nih.gov In other systems, halogen substituents on the phenyl ring have been shown to have complex and sometimes unpredictable effects on selectivity. diva-portal.org

Table 2: Predicted Effects of Halogenation on Molecular Properties This table summarizes the general trends of adding halogens to aromatic rings in drug discovery.

| Halogen | Primary Effect on Lipophilicity | Potential for Halogen Bonding | Common Use in Analogue Design |

| Fluorine (F) | Minor increase | Weak | Block metabolism, modulate electronics |

| Chlorine (Cl) | Moderate increase | Moderate | Enhance hydrophobic interactions |

| Bromine (Br) | Significant increase | Moderate-Strong | Enhance hydrophobic interactions |

| Iodine (I) | Large increase | Strong | Form specific halogen bonds, enhance affinity |

Conformational Flexibility and Its Role in Ligand-Target Interactions

The three-dimensional shape of a ligand is paramount for its interaction with a biological target. For this compound, conformational flexibility is largely dictated by the steric clash between the ortho-methyl groups and the amide carbonyl oxygen.

X-ray crystallography studies of the closely related N-(2,6-dimethylphenyl)-4-methylbenzamide show that the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of approximately 78.8°. nih.gov The central amide core, however, remains nearly coplanar with the benzoyl ring. nih.gov This twisted, non-planar conformation is a direct result of the 2,6-dimethyl substitution. researchgate.net This pre-defined conformation means the molecule does not need to expend as much energy to adopt the correct shape for binding, which can lead to higher affinity. The rigidity also presents a well-defined shape to the receptor, which can be exploited for achieving high selectivity.

Pharmacophore Development and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure for a biological target, ligand-based drug design methods are invaluable. nih.gov A pharmacophore is an abstract model that describes the essential steric and electronic features required for a molecule to interact with a specific target and elicit a biological response. researchgate.netnih.gov

For a series of active analogues related to this compound, a pharmacophore model could be developed by superimposing the structures and identifying common chemical features. researchgate.net Key features for this scaffold would likely include:

An Aromatic Ring (from the 2,6-dimethylphenyl moiety).

A second Aromatic Ring (from the 4-methoxybenzoyl moiety).

A Hydrogen Bond Donor (the amide N-H group).

A Hydrogen Bond Acceptor (the amide C=O group).

A Hydrophobic Feature (representing the dimethylphenyl group).

Once developed, this pharmacophore model serves as a 3D query to screen virtual libraries for new, structurally diverse molecules that match the required features. nih.gov This approach facilitates the discovery of novel lead compounds. nih.gov Furthermore, pharmacophore models can be used to develop predictive 3D-QSAR (Quantitative Structure-Activity Relationship) models, which correlate the 3D properties of molecules with their biological activity, aiding in the optimization of lead compounds. nih.gov Advanced computational techniques, such as pharmacophore-conditioned diffusion models, are emerging as powerful tools for de novo drug design using these principles. arxiv.org

Applications in Chemical Biology and Advanced Materials Research

Utility as Synthetic Intermediates for Complex Organic Molecules

The chemical architecture of N-(2,6-dimethylphenyl)-4-methoxybenzamide makes it a valuable intermediate in organic synthesis. The amide bond provides a stable linkage that can be formed through well-established coupling reactions between a carboxylic acid derivative and an amine. Specifically, the synthesis typically involves the reaction of 4-methoxybenzoyl chloride with 2,6-dimethylaniline (B139824).

This core structure can serve as a starting point for the construction of more complex molecular frameworks. The aromatic rings of this compound can be subjected to further functionalization, such as electrophilic aromatic substitution, allowing for the introduction of additional substituents that can modulate the molecule's properties. The amide linkage itself can also be a site for chemical modification, or it can be cleaved under specific conditions to yield its constituent aniline (B41778) and benzoic acid derivatives, which can then be utilized in other synthetic pathways. While specific industrial-scale applications of this compound as a synthetic intermediate are not widely documented, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a building block in the synthesis of pharmaceutical agents and other fine chemicals. The process for synthesizing benzamide (B126) derivatives is often a multi-step procedure, highlighting the role of such compounds as intermediates in the creation of more complex final products google.com.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe should interact with a specific biological target to elicit a measurable response, thereby illuminating the target's function. While this compound has not been extensively characterized as a chemical probe, its structural features suggest potential in this area.

The development of chemical probes often involves the modification of a core scaffold to incorporate reporter groups or reactive moieties. The this compound structure could be systematically altered to explore its interactions with biological systems. For instance, derivatives could be synthesized to probe the binding pockets of enzymes or receptors. A related compound, N-(2,6-dimethylphenyl)-2-methoxyacetamide, has been identified as an environmental transformation product of the pesticide metalaxyl, indicating that such molecules can be part of metabolic or degradation pathways that are worthy of investigation with probe-based approaches nih.gov. The development of such probes would enable the tracking and quantification of the compound in various biological and environmental matrices, providing insights into its metabolic fate and potential off-target effects.

Contributions to Medicinal Chemistry and Drug Discovery Programs

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The exploration of N-substituted benzamide derivatives continues to be an active area of research for the discovery of new therapeutic agents.

Studies on structurally related compounds suggest that this compound could serve as a scaffold for the development of novel drugs. For instance, various benzamide derivatives have been investigated for their potential as:

Antitumor Agents: Research into N-substituted benzamides has identified compounds with significant antiproliferative activity against various cancer cell lines. researchgate.net Optimization of benzamide derivatives has led to the discovery of potent tubulin inhibitors that target the colchicine (B1669291) binding site, demonstrating in vivo antitumor efficacy. acs.org

Antiprion Agents: A series of benzamide derivatives have been synthesized and evaluated for their ability to inhibit the formation of pathogenic prion proteins, showing promise as lead compounds for treating prion diseases. nih.gov

Smoothened Antagonists: Novel benzamide derivatives have been prepared that act as antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway, which is often dysregulated in cancer. nih.gov

Depigmenting Agents: A closely related compound, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide, has been identified as a potent agent for reducing skin hyperpigmentation, acting by modulating the activity of dopachrome (B613829) tautomerase. nih.gov

These examples underscore the therapeutic potential that can be embedded within the benzamide framework. The specific substituents on this compound—the 2,6-dimethylphenyl group and the 4-methoxyphenyl (B3050149) group—would confer a distinct pharmacological profile that warrants further investigation in drug discovery programs.

Potential Relevance in Materials Science Applications

The application of organic molecules in materials science is a rapidly expanding field, with compounds being designed for specific optical, electronic, or mechanical properties. The rigid, aromatic structure of this compound suggests its potential as a component in advanced materials.

While there is limited specific research on the materials science applications of this particular compound, the general class of benzamides has been explored for various purposes. The presence of aromatic rings can facilitate π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures such as liquid crystals or organic semiconductors. The amide group is a strong hydrogen bond donor and acceptor, which can direct the formation of well-defined supramolecular architectures. These properties are foundational to the design of materials with tailored characteristics. For example, the incorporation of such molecules into polymers could enhance their thermal stability or modify their surface properties. Further research could explore the synthesis of polymers or coordination complexes incorporating the this compound moiety to create new materials with novel functionalities.

Future Directions and Emerging Research Avenues

Advanced Computational Screening and De Novo Design

The progression from traditional laboratory-based screening to in silico methods represents a paradigm shift in the efficient identification and optimization of lead compounds. For N-(2,6-dimethylphenyl)-4-methoxybenzamide, computational tools offer a powerful means to navigate its vast chemical neighborhood and design novel analogs with enhanced properties.

Advanced computational screening involves the use of virtual libraries, which can contain millions of compounds, to be tested against a biological target through simulations. nih.govewadirect.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models based on the physicochemical properties of existing benzamide (B126) derivatives. nih.govmdpi.com These models can then be used to screen virtual libraries of this compound analogs, prioritizing those with the highest predicted biological activity for synthesis and experimental validation.

De novo design, on the other hand, involves the computational construction of novel molecules from scratch. nih.gov Algorithms can generate structures that are optimized to fit the binding site of a specific biological target, such as an enzyme or receptor. This approach could be used to design entirely new derivatives of this compound with tailored functionalities, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov Medicinal chemistry-driven optimization strategies, analyzing van der Waals interactions, hydrogen bonds, and hydrophobicity, can further refine these computationally designed compounds. nih.gov

| Computational Method | Application to this compound | Potential Outcome |

| Virtual High-Throughput Screening (vHTS) | Screening large virtual libraries of analogs against known or predicted biological targets. | Rapid identification of potential hit compounds for further investigation. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models based on the structures and activities of related benzamides. nih.gov | Guiding the design of new analogs with improved biological activity. |

| Molecular Docking | Simulating the binding of the compound and its derivatives to the active sites of target proteins. researchgate.netnih.gov | Elucidating potential mechanisms of action and identifying key structural interactions. |

| De Novo Design | Computationally generating novel molecular structures based on the this compound scaffold. nih.gov | Discovery of patentable new chemical entities with optimized properties. |

Exploration of Novel Biological Targets and Therapeutic Indications

While the initial biological profile of this compound may be defined, its full therapeutic potential may remain untapped. A systematic exploration of novel biological targets is a key future direction. The broader class of benzamides and methoxybenzamides has demonstrated a wide array of pharmacological activities, suggesting promising avenues for investigation. nih.gov

For instance, various benzamide derivatives have shown potential as antimicrobial agents, acting against both Gram-positive and Gram-negative bacteria. nih.gov Future studies could screen this compound and its analogs against a panel of pathogenic bacteria and fungi to determine if they possess similar activities. researchgate.netnih.gov Furthermore, related benzamides have been investigated for anticonvulsant properties and as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. nih.gov A related compound, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, has been studied for its effects on learning and memory, suggesting that neurological targets could also be a fruitful area of research. nih.gov

The search for new therapeutic indications can be guided by screening the compound against diverse panels of biological targets, including enzymes, receptors, and ion channels, which are common targets for drug discovery campaigns. drugtargetreview.commdpi.com

| Potential Therapeutic Area | Rationale Based on Related Compounds | Example Biological Targets |

| Oncology | Methoxybenzamide derivatives can act as Hedgehog signaling pathway inhibitors. nih.gov | Smoothened (Smo) receptor |

| Infectious Diseases | N-phenylbenzamides have demonstrated antibacterial and antifungal activity. nih.govresearchgate.net | Fungal lanosterol 14α-demethylase, bacterial enzymes researchgate.net |

| Neurology | Benzamide analogs have shown anticonvulsant activity; related structures affect memory. nih.gov | N-methyl-D-aspartate (NMDA) receptors, 5-HT2A receptors researchgate.net |

| Inflammatory Diseases | Certain benzamides have shown inhibition of COX-1 and COX-2 enzymes. | Cyclooxygenase (COX) enzymes |

Synergistic Approaches in Combinatorial Chemistry and High-Throughput Screening

To experimentally explore the vast chemical space around this compound, combinatorial chemistry coupled with high-throughput screening (HTS) offers a powerful and efficient strategy. nih.govnih.gov Combinatorial chemistry allows for the rapid synthesis of large numbers of related molecules, known as a chemical library, in a systematic manner. wikipedia.orgijpsonline.com This can be achieved through techniques like parallel synthesis or the "split and pool" method. ijpsonline.com

A focused combinatorial library could be generated around the this compound scaffold. This would involve systematically varying the substituents on both aromatic rings to create hundreds or thousands of unique analogs. This library can then be subjected to HTS, where automated systems test each compound for activity against a specific biological target or in a cellular assay. drugtargetreview.comaxxam.it HTS campaigns can screen hundreds of thousands of compounds per day, dramatically accelerating the pace of discovery compared to traditional methods. nih.gov This synergistic approach enables the rapid identification of structure-activity relationships (SAR), highlighting which chemical modifications lead to improved biological activity. nih.gov

Integration of Omics Data for Systems-Level Understanding

To fully comprehend the biological effects of this compound, it is crucial to move beyond a single-target perspective and embrace a systems-level understanding. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of how a compound affects a biological system. mdpi.comnih.gov

By treating cells or organisms with the compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can build a comprehensive picture of its mechanism of action. researchgate.net This multi-omics approach can reveal not only the primary target of the compound but also its off-target effects and downstream consequences on cellular pathways. nih.govahajournals.org

This data can be used to construct network models that illustrate the complex interactions between the compound and the cellular machinery. nih.gove-enm.org Such a systems biology approach is invaluable for identifying potential biomarkers for the compound's efficacy or toxicity and for generating new hypotheses about its therapeutic applications. mdpi.comnih.gov

Q & A

Basic: What are the optimal synthetic routes for N-(2,6-dimethylphenyl)-4-methoxybenzamide, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis typically involves a condensation reaction between 4-methoxybenzoic acid derivatives and 2,6-dimethylaniline. A common approach is using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane or tetrahydrofuran. Reaction optimization includes:

- Temperature control : Maintaining 0–5°C during activation of the carboxylic acid to minimize side reactions.

- Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures excess amine drives the reaction to completion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yields >75% are achievable with rigorous exclusion of moisture .

Basic: How can the crystal structure of this compound be determined experimentally?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in ethanol at 25°C.

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.

- Refinement : SHELXL (via SHELXTL or OLEX2) for structure solution and refinement. Hydrogen atoms are placed geometrically, and non-H atoms are refined anisotropically. Validate with R1 < 0.05 and wR2 < 0.15 .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ 3.8 ppm), and dimethylphenyl protons (δ 2.2–2.4 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons.

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy).

- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 270.1) confirms molecular weight. Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical) .

Advanced: How does the methoxy group influence metabolic stability compared to amino-substituted analogs like Ameltolide?

Answer:

The methoxy group reduces susceptibility to metabolic N-acetylation, a key inactivation pathway observed in amino-substituted analogs (e.g., Ameltolide → 4-acetamido derivative). This is due to:

- Electron-withdrawing effect : Methoxy decreases nucleophilicity at the 4-position, hindering enzymatic acetylation.

- Steric hindrance : The bulkier methoxy group may obstruct binding to acetyltransferases.

In vitro microsomal assays (e.g., human liver microsomes + NADPH) can quantify half-life improvements. LC-MS/MS monitors parent compound depletion .

Advanced: What computational strategies predict the binding affinity of this compound to neurological targets like sodium channels?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with voltage-gated sodium channels (e.g., PDB 6AGF). Prioritize poses with hydrogen bonds to S4 helix residues (e.g., Arg1626).

- MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Calculate binding free energy via MM-PBSA.

- Validation : Correlate computational ΔG with IC₅₀ from in vitro electrophysiology (e.g., whole-cell patch clamp). Discrepancies >1 log unit suggest force field inaccuracies .

Advanced: How can conflicting biological activity data across assays be systematically resolved?

Answer:

- Assay standardization : Control variables like cell line (e.g., SH-SY5Y vs. HEK293), incubation time (24 vs. 48 hr), and solvent (DMSO concentration ≤0.1%).

- Dose-response curves : Use 8–12 concentrations (10⁻⁹–10⁻⁴ M) to calculate EC₅₀/IC₅₀ with Hill slope analysis. Replicate ≥3 times.

- Meta-analysis : Apply random-effects models (e.g., RevMan) to aggregate data from independent studies. Heterogeneity (I² > 50%) warrants subgroup analysis by assay type .

Advanced: What structural modifications enhance the compound’s antimicrobial efficacy without increasing cytotoxicity?

Answer:

- SAR studies : Introduce halogen substituents (e.g., Cl at 3-position) to boost Gram-positive activity (MIC ≤2 µg/mL). Avoid nitro groups, which correlate with hepatotoxicity.

- Cytotoxicity screening : Test against human fibroblasts (e.g., MRC-5) via MTT assay. Selectivity index (SI = IC₅₀/MIC) >10 indicates therapeutic potential.

- Mechanistic studies : Fluorescence microscopy (SYTOX Green uptake) confirms membrane disruption vs. intracellular target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.